![molecular formula C6H8 B14463735 Bicyclo[3.1.0]hex-1(5)-ene CAS No. 66235-53-8](/img/structure/B14463735.png)
Bicyclo[3.1.0]hex-1(5)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hex-1(5)-ene is a bicyclic hydrocarbon with a unique structure characterized by a three-membered ring fused to a five-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It serves as a valuable scaffold in the synthesis of various bioactive molecules and complex natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-1(5)-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and blue LED irradiation offers a promising pathway for industrial-scale synthesis due to its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hex-1(5)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Substitution reactions, particularly involving halogens, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, oxygenated derivatives, and reduced bicyclic compounds .
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hex-1(5)-ene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hex-1(5)-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, compounds containing the bicyclo[3.1.0]hexane moiety can inhibit histone deacetylase, leading to changes in gene expression and potential antitumor effects . Additionally, these compounds can act as antagonists of opioid receptors and dopamine D3 receptors, influencing pain perception and neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.0]heptane: A bicyclic compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
Bicyclo[3.1.0]hex-1(5)-ene is unique due to its specific ring fusion pattern and the resulting ring strain, which imparts distinct reactivity and properties. This makes it a valuable scaffold for the synthesis of complex molecules and bioactive compounds .
Propiedades
Número CAS |
66235-53-8 |
|---|---|
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
Clave InChI |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

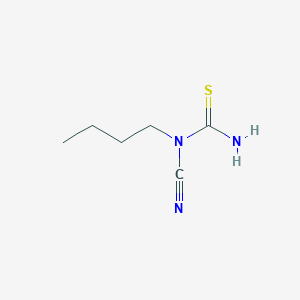
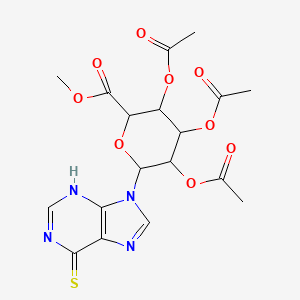
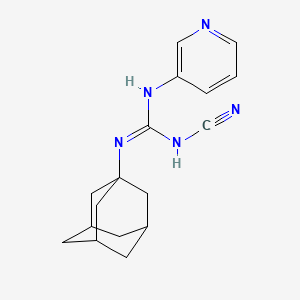
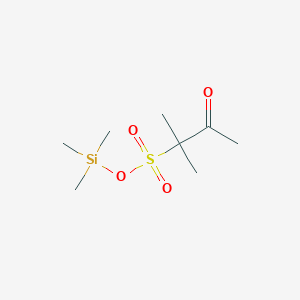
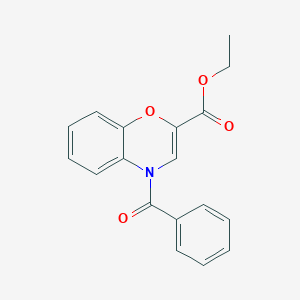
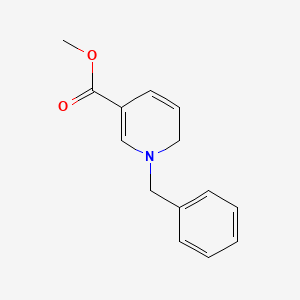
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)

![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
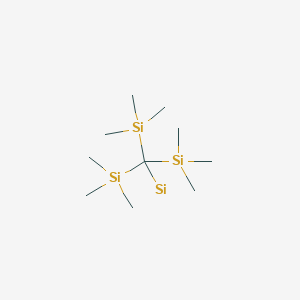
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
